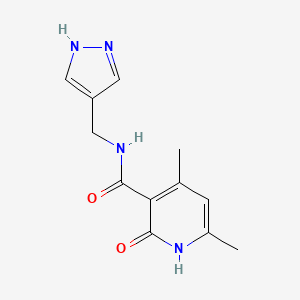

4,6-dimethyl-2-oxo-N-(1H-pyrazol-4-ylmethyl)-1,2-dihydropyridine-3-carboxamide

Description

Properties

IUPAC Name |

4,6-dimethyl-2-oxo-N-(1H-pyrazol-4-ylmethyl)-1H-pyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4O2/c1-7-3-8(2)16-12(18)10(7)11(17)13-4-9-5-14-15-6-9/h3,5-6H,4H2,1-2H3,(H,13,17)(H,14,15)(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSYXUJNIOOEULC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=O)N1)C(=O)NCC2=CNN=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of the Dihydropyridine Core

The 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid or its derivatives can be synthesized via condensation reactions involving:

- Pyridine precursors bearing methyl groups at positions 4 and 6.

- Appropriate keto or aldehyde compounds to introduce the 2-oxo functionality.

- Carboxylation or amide formation at position 3.

Reaction conditions such as refluxing in ethanol or microwave-assisted synthesis have been reported to improve reaction times and yields.

Formation of the N-(1H-pyrazol-4-ylmethyl) Substituent

The pyrazolylmethyl group is introduced typically by:

- Reaction of the dihydropyridine-3-carboxylic acid derivative with 1H-pyrazol-4-ylmethyl amine or its equivalent.

- Amide bond formation using coupling agents or direct condensation under reflux conditions.

- Alternatively, nucleophilic substitution on activated carboxylic acid derivatives (e.g., acid chlorides) with pyrazolylmethyl amines.

This step requires careful optimization to maintain the integrity of the pyrazole ring and prevent side reactions.

Representative Synthetic Route from Literature

A typical synthetic route adapted from related dihydropyridine-pyrazole derivatives includes:

| Step | Reactants | Conditions | Product/Intermediate | Notes |

|---|---|---|---|---|

| 1 | 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid | Reflux in ethanol with acid catalyst or microwave-assisted heating | Activated carboxylic acid derivative | Activation facilitates amide formation |

| 2 | Activated acid derivative + 1H-pyrazol-4-ylmethyl amine | Stirring at room temperature or mild heating | This compound | Amide bond formation step |

| 3 | Purification by recrystallization or chromatography | Solvent-dependent | Pure target compound | Yield optimization through solvent and temperature control |

Detailed Reaction Conditions and Optimization

Solvent and Temperature

- Ethanol is commonly used due to its good solubility and reflux temperature (~78 °C).

- Microwave-assisted synthesis can reduce reaction time from hours to minutes.

- Reaction temperatures typically range from ambient to reflux depending on the step.

Catalysts and Reagents

Reaction Time

- Condensation and amide formation reactions generally require 2–6 hours under reflux.

- Microwave methods can reduce this to under 1 hour with comparable yields.

Analytical Characterization Supporting Preparation

- Elemental Analysis : Confirms the composition consistent with the target compound.

- Infrared Spectroscopy (IR) : Shows characteristic amide C=O stretch (~1650 cm⁻¹) and keto groups (~1700 cm⁻¹).

- Nuclear Magnetic Resonance (NMR) : Proton and carbon spectra confirm the presence of methyl groups, pyrazolyl protons, and dihydropyridine ring protons.

- Mass Spectrometry (MS) : Confirms molecular weight consistent with C14H16N4O2 (approximate formula).

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Direct condensation | 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid + pyrazolylmethyl amine | Acid catalyst or coupling agent | Reflux in ethanol, 3–6 h | 65–80 | Simple, scalable |

| Microwave-assisted synthesis | Same as above | Same | Microwave irradiation, 30–60 min | 75–85 | Faster, energy-efficient |

| Amide formation via acid chloride | Acid chloride derivative + pyrazolylmethyl amine | Base (e.g., triethylamine) | Room temp to mild heat, 2–4 h | 70–78 | Requires acid chloride preparation |

Research Findings and Notes

- The presence of electron-withdrawing keto and electron-donating methyl groups influences reactivity and stability during synthesis.

- Pyrazolylmethyl substitution enhances biological activity, so maintaining the pyrazole ring's integrity during synthesis is critical.

- Optimization of solvent and temperature can improve yield and reduce by-products.

- Multi-step synthesis requires purification steps such as recrystallization or chromatography to obtain high-purity final products.

Chemical Reactions Analysis

Types of Reactions

4,6-dimethyl-2-oxo-N-(1H-pyrazol-4-ylmethyl)-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: Conversion to the corresponding pyridine derivative.

Reduction: Reduction of the carbonyl group to form alcohol derivatives.

Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic ring or the pyrazole moiety.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine derivatives, while reduction may produce alcohols.

Scientific Research Applications

Chemistry

In the realm of synthetic chemistry, 4,6-dimethyl-2-oxo-N-(1H-pyrazol-4-ylmethyl)-1,2-dihydropyridine-3-carboxamide serves as an essential building block for synthesizing more complex molecules. Its unique structure allows for various chemical reactions including oxidation, reduction, and substitution reactions:

- Oxidation : Conversion to pyridine derivatives.

- Reduction : Formation of alcohol derivatives.

- Substitution : Nucleophilic or electrophilic substitutions on the aromatic ring or pyrazole moiety.

Biology

The compound is being studied for its potential biological activities, particularly in enzyme inhibition and receptor binding:

- Enzyme Inhibition : It may inhibit enzymes involved in metabolic pathways, which is crucial for understanding its role in various biological processes.

- Receptor Binding : The ability to bind to specific receptors can modulate cellular signaling pathways essential for cell growth and survival.

Medicine

Research indicates that this compound has potential therapeutic effects across several medical applications:

- Anti-inflammatory Properties : Investigated for its ability to reduce inflammation.

- Anti-cancer Activity : Studies suggest it may inhibit cancer cell proliferation through various mechanisms.

- Cardiovascular Applications : Similar to other dihydropyridines, it may have implications in cardiovascular therapies.

Case Study 1: Enzyme Inhibition

A study published in a peer-reviewed journal focused on the enzyme inhibitory activity of this compound against specific metabolic enzymes. The results indicated significant inhibition rates compared to control compounds, suggesting its potential use in drug development targeting metabolic disorders.

Case Study 2: Anti-cancer Activity

In another research project, the compound was tested against various cancer cell lines. The findings demonstrated that it effectively reduced cell viability in a dose-dependent manner, highlighting its potential as a lead compound for developing new anti-cancer agents.

Industrial Applications

In industrial chemistry, this compound can be utilized in:

- Material Development : As a precursor for creating novel materials with specific properties.

- Catalysis : Its unique structure may allow it to act as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 4,6-dimethyl-2-oxo-N-(1H-pyrazol-4-ylmethyl)-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. These may include:

Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

Receptors: Binding to receptors on cell surfaces, leading to modulation of cellular signaling pathways.

DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression or replication.

Comparison with Similar Compounds

Substituent Analysis and Pharmacological Implications

The table below compares key structural features and properties of the target compound with similar derivatives:

Key Observations:

- Substituent Positionality : The 4,6-dimethyl configuration in the target compound is conserved in derivatives like 7c and 8a, suggesting a role in stabilizing the pyridone ring and modulating electronic effects .

- Amide Group Variations: Replacement of the 1H-pyrazol-4-ylmethyl group with bulkier substituents (e.g., benzo[d]oxazol-2-yl in 7c or glycosides in compound 13) alters solubility and receptor interactions.

- Pharmacological Modulation : highlights that substituents at position C5 of the pyridone ring influence agonism/antagonism. While the target compound lacks a C5 substituent, its 4,6-dimethyl groups may indirectly affect receptor binding by altering ring conformation .

Spectroscopic and Crystallographic Data

- NMR Shifts : The target compound’s ¹H NMR would show distinct signals for the pyrazole methylene group (~δ 4.0–5.0 ppm) and pyridone protons (~δ 6.0–8.0 ppm), differing from benzo[d]oxazol-2-yl derivatives (e.g., 7c: δ 6.42–8.99 ppm for aromatic protons) .

- Hydrogen Bonding : The amide and pyridone carbonyl groups participate in hydrogen-bonding networks, influencing crystal packing. For example, compound 7c forms stable crystals (m.p. 198–200°C), whereas cyclohexyl-substituted 8a has a lower m.p. (139–140°C), reflecting weaker intermolecular forces .

Biological Activity

4,6-Dimethyl-2-oxo-N-(1H-pyrazol-4-ylmethyl)-1,2-dihydropyridine-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This compound belongs to the class of dihydropyridines, which are known for their diverse pharmacological properties, particularly in cardiovascular and anti-cancer therapies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 246.26 g/mol. The compound features a dihydropyridine ring fused with a pyrazole moiety, which is crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₄N₄O₂ |

| Molecular Weight | 246.26 g/mol |

| IUPAC Name | This compound |

| CAS Number | 1183817-12-0 |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : It may inhibit enzymes involved in metabolic pathways, potentially affecting cellular metabolism and proliferation.

- Receptor Binding : The compound can bind to specific receptors on cell surfaces, modulating signaling pathways that are critical for cell growth and survival.

- DNA/RNA Interaction : Its structure allows for potential intercalation with nucleic acids, which could influence gene expression and replication processes.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Anticancer Activity

Studies have shown that derivatives of dihydropyridines can exhibit significant anticancer properties. For instance, compounds structurally similar to this compound have demonstrated inhibition against various cancer cell lines such as HeLa and HCT116. The mechanism often involves the induction of apoptosis and cell cycle arrest.

Anti-inflammatory Properties

Some studies suggest that compounds within this chemical class may also possess anti-inflammatory properties. The inhibition of pro-inflammatory cytokines could be a potential therapeutic application.

Case Studies and Research Findings

- Anticancer Activity : A study evaluating the efficacy of dihydropyridine derivatives showed that compounds with similar structures exhibited IC50 values in the low micromolar range against cancer cell lines .

- Cardiovascular Studies : Research on related dihydropyridine compounds has demonstrated their effectiveness as calcium channel blockers in clinical settings .

- Mechanistic Insights : Investigations into the binding affinity of these compounds to specific receptors have revealed significant interactions that modulate cellular signaling pathways involved in growth and apoptosis .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4,6-dimethyl-2-oxo-N-(1H-pyrazol-4-ylmethyl)-1,2-dihydropyridine-3-carboxamide?

- Methodology : The synthesis typically involves multi-step reactions, starting with the formation of the pyridine core. For example, acylation of 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives followed by coupling with 1H-pyrazol-4-ylmethanamine under peptide coupling conditions (e.g., HATU or EDC/NHS). Reaction conditions often require anhydrous solvents (e.g., DMF or DCM) and inert atmospheres to prevent hydrolysis. Characterization intermediates via TLC or HPLC ensures reaction progress .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- NMR : and NMR confirm substituent positions (e.g., methyl groups at C4/C6, pyrazole-CH-NH coupling).

- IR : Stretches at ~1650–1700 cm indicate carbonyl groups (amide and pyridinone).

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.

- X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding networks in crystalline forms .

Q. What preliminary biological screening assays are appropriate for this compound?

- Methodology :

- Enzyme Inhibition Assays : Test against kinases or proteases due to the pyridine-carboxamide scaffold’s affinity for ATP-binding pockets.

- Cellular Viability Assays : Use MTT or resazurin in cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity.

- Solubility and Stability : Evaluate in PBS and simulated physiological conditions (pH 7.4, 37°C) via HPLC .

Advanced Research Questions

Q. How can statistical experimental design (DoE) optimize reaction yields and purity?

- Methodology : Apply factorial designs (e.g., Box-Behnken or Central Composite) to screen variables like temperature, solvent polarity, and catalyst loading. For example, a 3 factorial design reduces the number of experiments while identifying interactions between reagents. Response surface methodology (RSM) then models optimal conditions. This approach minimizes trial-and-error, as demonstrated in heterocyclic synthesis optimizations .

Q. What computational strategies elucidate reaction mechanisms involving this compound?

- Methodology :

- Quantum Chemical Calculations : Use DFT (e.g., B3LYP/6-31G*) to map transition states and intermediates in amide coupling or cyclization steps.

- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways.

- Machine Learning : Train models on existing reaction datasets to predict optimal conditions or side products, as implemented in ICReDD’s workflow .

Q. How can contradictory biological activity data across studies be resolved?

- Methodology :

- Standardized Assays : Replicate studies using identical cell lines, assay protocols, and controls (e.g., NIH/3T3 for normal cell comparisons).

- Metabolite Profiling : Use LC-MS to identify degradation products or active metabolites.

- Structural-Activity Relationship (SAR) : Compare with analogs (e.g., pyrazole or pyridinone substitutions) to isolate critical functional groups .

Q. What advanced separation techniques improve purification of this compound?

- Methodology :

- Prep-HPLC : Use C18 columns with gradient elution (ACN/water + 0.1% TFA) for high-purity isolation.

- Membrane Technologies : Employ nanofiltration to remove low-MW impurities.

- Crystallization Screening : Test solvent/anti-solvent pairs (e.g., ethanol/water) to enhance crystalline yield .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.